molecular formula C18H19N3O2S2 B11366050 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11366050
M. Wt: 373.5 g/mol
InChI Key: HOTQOCMFFDOEGU-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the thiazole derivative to form the acetamide group.

Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls .

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by targeting enzymes involved in this process. In anticancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways and proteins .

Comparison with Similar Compounds

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-4-23-15-7-5-13(6-8-15)17-11(2)25-18(21-17)20-16(22)9-14-10-24-12(3)19-14/h5-8,10H,4,9H2,1-3H3,(H,20,21,22)

InChI Key

HOTQOCMFFDOEGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CSC(=N3)C)C

Origin of Product

United States

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